Atorvastatin Acetonide
Overview
Description
Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It is used together with a proper diet to lower cholesterol and triglyceride (fats) levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .
Synthesis Analysis
Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A concise and convergent synthesis of atorvastatin has been presented based on an Ugi reaction, which shortens the current synthetic route and is advantageous over the published syntheses .Chemical Reactions Analysis
Atorvastatin synthesis involves chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin . The synthetic procedures of atorvastatin include Paal-Knorr synthesis and several new synthetic strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of Atorvastatin Acetonide were studied using various techniques such as Fourier-transform infrared, differential scanning calorimetry, powder X-ray diffraction, gas chromatography-mass spectrometer, scanning electron microscopy, and dissolution rate .Scientific Research Applications
Neurological and Psychiatric Applications
- Spinal Cord Injury: Atorvastatin was evaluated for its effects on sensory and motor functions in patients with acute spinal cord injury. The study found no significant improvement in patients who received Atorvastatin, but it suggested a potential positive effect on pain severity (Aghazadeh et al., 2017).
- Antidepressant-like Effects: The drug has been shown to have a serotonergic system-dependent antidepressant-like effect in mice, indicating a potential role in modulating the serotonergic system (Ludka et al., 2014).
- Multiple Sclerosis Treatment: Atorvastatin has shown potential in the treatment of chronic and relapsing experimental autoimmune encephalomyelitis, a model of multiple sclerosis, by promoting a Th2 bias and reversing paralysis (Youssef et al., 2002).
Cardiovascular Research
- Effect on Endothelial Function: A study on patients with congestive heart failure suggested that short-term Atorvastatin treatment improves endothelial function and affects the inflammatory process, which could have implications for heart health (Tousoulis et al., 2005).
Cancer Research
- Antitumor Activity: Atorvastatin-loaded lipid nanoparticles have shown promising antitumor activity against MCF-7 breast cancer cells, suggesting its potential application in cancer treatment (Gambhire et al., 2018).
Respiratory Health
- Chronic Asthma: In a murine model of chronic asthma, Atorvastatin demonstrated a beneficial effect on lung histopathology, indicating its potential application in respiratory health (Fırıncı et al., 2014).
Metabolic Disorders
- Insulin Resistance and Diabetes: The drug's effect on pancreatic Beta-cell function and insulin resistance was studied in type 2 diabetes mellitus patients, although the results were not statistically significant (Goyal et al., 2014).
Future Directions
properties
IUPAC Name |
2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKJVDVNPLQFO-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450295 | |
Record name | Atorvastatin Acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Acetonide | |
CAS RN |
581772-29-4 | |
Record name | (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581772-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atorvastatin acetonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin Acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATORVASTATIN ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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